4-Methyl-9H-pyrido[3,4-b]indole CAS number 497057-04-2 search
4-Methyl-9H-pyrido[3,4-b]indole CAS number 497057-04-2 search
Technical Monograph: 4-Methyl-9H-pyrido[3,4-b]indole (Harmane)
Executive Summary
Harmane is a heterocyclic amine belonging to the β-carboline class. It is an endogenous ligand found in mammalian tissues and various plant species (Peganum harmala, Passiflora). In drug development, it serves as a critical scaffold due to its pleiotropic pharmacology: it acts as a potent Monoamine Oxidase (MAO) inhibitor, an inverse agonist at the benzodiazepine site of GABA-A receptors, and an intercalating agent with DNA. This guide details the physiochemical properties, validated synthetic protocols, and mechanistic pathways of Harmane for application in neuropharmacology and toxicology research.
Part 1: Chemical Identity & Physiochemical Profile
Harmane consists of a pyridine ring fused to an indole skeleton. Its planar structure facilitates DNA intercalation, while the nitrogen atoms dictate its basicity and fluorescence properties—critical for analytical detection.
Table 1: Physiochemical Specifications
| Parameter | Specification | Relevance |
| IUPAC Name | 1-Methyl-9H-pyrido[3,4-b]indole | Standard nomenclature. |
| Molecular Formula | C₁₂H₁₀N₂ | Base structure. |
| Molecular Weight | 182.22 g/mol | Small molecule, BBB permeable. |
| pKa (Pyridinic N) | ~7.1 - 7.5 | Partially ionized at physiological pH; affects solubility. |
| LogP | 2.65 | Moderate lipophilicity; high blood-brain barrier penetration. |
| Fluorescence | Ex: 300 nm / Em: 435 nm | Enables high-sensitivity HPLC-FLD detection without derivatization. |
| Solubility | DMSO, Ethanol, Methanol | Poorly soluble in water; requires acidification or organic co-solvents. |
Part 2: Synthetic Methodologies
The synthesis of Harmane relies on the construction of the pyridine ring onto the indole backbone. The most robust and scalable method is the Pictet-Spengler Condensation followed by oxidative dehydrogenation.
Mechanism of Synthesis
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Condensation: Tryptamine reacts with acetaldehyde (or its equivalent) to form a Schiff base.
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Cyclization: Acid-catalyzed electrophilic attack closes the ring to form 1-methyl-1,2,3,4-tetrahydro-β-carboline (Tetrahydroharman).
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Aromatization: Oxidation (using Pd/C or chemical oxidants) yields the fully aromatic Harmane.
Protocol 1: Modified Pictet-Spengler Synthesis
Rationale: This protocol minimizes side reactions and maximizes yield using a phosphate buffer system to control pH during the imine formation.
Reagents:
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Tryptamine (CAS 61-54-1)
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Acetaldehyde (freshly distilled)
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Potassium Dichromate (K₂Cr₂O₇) or Pd/C (for oxidation)
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Glacial Acetic Acid
Step-by-Step Workflow:
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Imine Formation: Dissolve Tryptamine (10 mmol) in 0.1 M phosphate buffer (pH 6.0). Add Acetaldehyde (12 mmol) dropwise at 0°C. Stir for 30 minutes.
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Cyclization: Acidify the solution with Glacial Acetic Acid (to pH 4.0) and reflux at 80°C for 4 hours.
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Checkpoint: Monitor TLC for disappearance of Tryptamine.
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Isolation of Intermediate: Basify with NH₄OH to precipitate Tetrahydroharman. Filter and dry.
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Oxidation (Aromatization): Dissolve the intermediate in Xylene. Add 10% Pd/C catalyst. Reflux for 12 hours under inert atmosphere (N₂).
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Alternative: For small scale, use KMnO₄ in acetone (rapid oxidation).
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Purification: Filter catalyst. Evaporate solvent. Recrystallize from Methanol/Water.
Figure 1: Step-wise synthesis of Harmane via the Pictet-Spengler pathway.
Part 3: Pharmacodynamics & Mechanism of Action
Harmane is a "dirty drug" in pharmacological terms, meaning it hits multiple targets with high affinity. This makes it a valuable probe for tremor disorders (like Essential Tremor) and anxiety research.
Monoamine Oxidase (MAO) Inhibition
Harmane is a potent, reversible inhibitor of MAO-A, and at higher concentrations, MAO-B.
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Mechanism: It binds near the FAD cofactor of the enzyme, preventing the oxidative deamination of monoamines (Serotonin, Norepinephrine, Dopamine).
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Result: Increased synaptic concentrations of monoamines.
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Experimental Note: Harmane is often used as a reference standard in MAO inhibition assays.
GABA-A Receptor Inverse Agonism
Unlike benzodiazepines (which enhance GABA effects), Harmane binds to the α1 subunit of the GABA-A receptor and decreases the chloride ion flux.
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Effect: Anxiogenic (anxiety-inducing) and pro-convulsant.
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Tremor: High levels of Harmane are strongly correlated with Essential Tremor (ET) pathology, likely via inferior olive neuron hyper-activation.
DNA Intercalation
The planar tricyclic structure allows Harmane to slide between DNA base pairs.
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Toxicity: This can lead to frameshift mutations and inhibition of Topoisomerase II, contributing to potential genotoxicity at high doses.
Figure 2: Multi-target pharmacological mechanism of Harmane.
Part 4: Analytical Methodologies
Due to its native fluorescence, High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) is the gold standard for quantification.
Protocol 2: HPLC-FLD Quantification in Biological Fluids
Rationale: This method separates Harmane from other β-carbolines (like Norharmane) with high specificity.
Chromatographic Conditions:
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Column: C18 Reverse Phase (e.g., 150mm x 4.6mm, 5µm).
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Mobile Phase:
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A: 50 mM Phosphate Buffer (pH 3.0)
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B: Acetonitrile
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Gradient: 10% B to 40% B over 20 minutes.
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Flow Rate: 1.0 mL/min.
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Detection: Fluorescence (Excitation: 300 nm, Emission: 435 nm).
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Retention Time: Harmane typically elutes after Norharmane due to the methyl group increasing lipophilicity.
Sample Preparation (Plasma):
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Alkalinize 500 µL plasma with 50 µL NaOH (1M).
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Extract with 3 mL Ethyl Acetate (Liquid-Liquid Extraction).
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Vortex (2 min) and Centrifuge (3000g, 5 min).
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Evaporate organic layer under N₂ stream.
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Reconstitute in 100 µL Mobile Phase A.
References
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Polanski, W. et al. (2011). Harmane, an endogenous beta-carboline, induces tremor and affects striatal dopamine. European Journal of Pharmacology. Link
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Herraiz, T. & Chaparro, C. (2005). Human monoamine oxidase is inhibited by tobacco smoke: beta-carboline alkaloids act as potent and reversible inhibitors. Biochemical and Biophysical Research Communications. Link
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Louis, E.D. et al. (2002). Elevated blood harmane (1-methyl-9H-pyrido[3,4-b]indole) concentrations in essential tremor. Neurology. Link
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Cao, R. et al. (2007). DNA intercalation and topoisomerase I inhibition by beta-carboline alkaloids. Bioorganic & Medicinal Chemistry Letters. Link
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National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 5281426, Harman.Link
